

CTT2274 pH-Sensitive Linker: An In-Depth Technical Guide

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Compound of Interest

Compound Name: CTT2274
Cat. No.: B15611944

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This technical guide provides a comprehensive overview of the **CTT2274** pH-sensitive linker, a critical component of the small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. **CTT2274** is engineered to selectively deliver the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).^{[1][2][3]} The innovative design of its pH-sensitive linker allows for stable circulation in the bloodstream and rapid payload release within the acidic tumor microenvironment or inside cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.^[3]

Core Concept: The pH-Sensitive Phosphoramidate Linker

CTT2274 is a prodrug of MMAE, comprised of a PSMA-binding scaffold, a biphenyl motif, the pH-sensitive phosphoramidate linker, and the MMAE payload.^{[1][2]} The linker's core technology is a phosphoramidate bond that is strategically designed to be labile under acidic conditions. This pH-sensitivity is crucial for the targeted release of MMAE. While stable at the

physiological pH of blood (approximately 7.4), the linker undergoes hydrolysis in more acidic environments, such as those found in endosomes and lysosomes of cancer cells (pH 4.5-6.5), leading to the release of the active drug.

The cleavage mechanism of similar phosphoramidate linkers is understood to be facilitated by the presence of a proximal acidic group, which catalyzes the hydrolysis of the P-N bond. This intramolecular general acid-type mechanism is influenced by the pKa of the leaving amine group of the payload. The design of the linker allows for tunability of the release rate by modifying the electronic properties of the scaffold.

Quantitative Data

Detailed quantitative data regarding the cleavage kinetics of the **CTT2274** linker at various pH levels is contained within the primary research publication by Bomba et al. (2025). This section will be updated with specific half-life data upon access to the full-text article. For the purpose of this guide, a representative table structure is provided below to highlight the expected data presentation.

Table 1: pH-Dependent Stability of the **CTT2274** Linker

pH	Half-life ($t_{1/2}$)	MMAE Release (%) after 24h
7.4	>100 hours (Est.)	<5% (Est.)
6.5	(Data Pending)	(Data Pending)
5.5	(Data Pending)	(Data Pending)
4.5	(Data Pending)	(Data Pending)

Data is pending access to the full-text publication: Bomba HN, et al. A Unique Prodrug Targeting the Prostate-Specific Membrane Antigen for the Delivery of Monomethyl Auristatin E. *Bioconjugate Chemistry*. 2025; 36(2): 169-178.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of **CTT2274** and its pH-sensitive linker are described in the primary literature. Below are generalized methodologies for key experiments based on common practices in the field.

Protocol 1: Synthesis of CTT2274

The synthesis of **CTT2274** is a multi-step process involving the assembly of the PSMA-targeting ligand, the biphenyl scaffold, the pH-sensitive phosphoramidate linker, and the MMAE payload. A generalized synthetic scheme would involve:

- Synthesis of the PSMA-targeting moiety with the biphenyl scaffold. This is typically achieved through standard organic chemistry techniques.
- Introduction of the phosphoramidate linker. A phosphorodiamidate chloride intermediate is often reacted with the PSMA-targeting scaffold.
- Conjugation of MMAE. The amine group of MMAE is then reacted with the phosphorylated scaffold to form the final phosphoramidate linkage.
- Purification and Characterization. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR to confirm its structure and purity.

Protocol 2: In Vitro pH-Dependent Stability Assay

This assay is crucial for determining the cleavage kinetics of the linker at different pH values.

- Sample Preparation: **CTT2274** is incubated in buffers of varying pH (e.g., 7.4, 6.5, 5.5, and 4.5) at 37°C.
- Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Quantification: The amount of intact **CTT2274** and released MMAE is quantified using reverse-phase HPLC.
- Data Analysis: The half-life of **CTT2274** at each pH is calculated from the degradation kinetics.

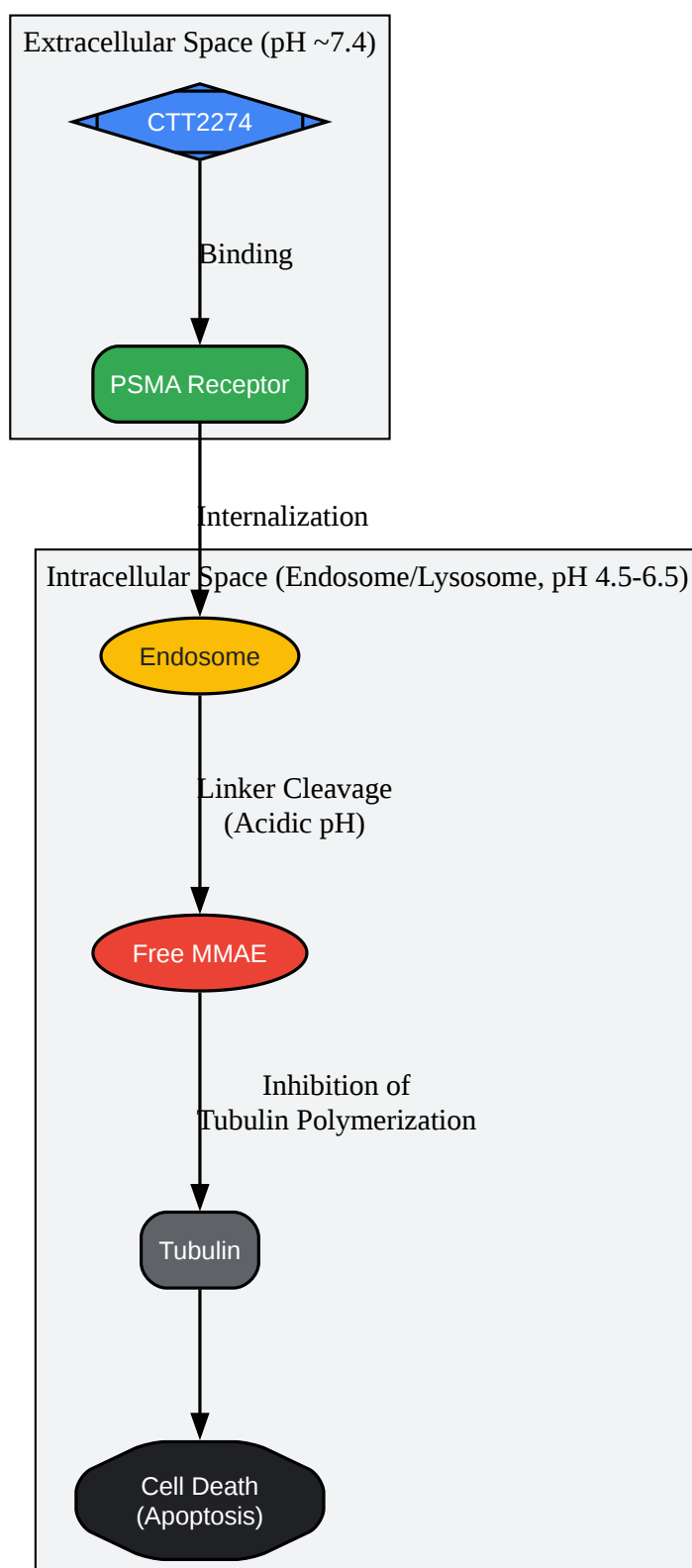
Protocol 3: In Vitro Cell-Based Cytotoxicity Assay

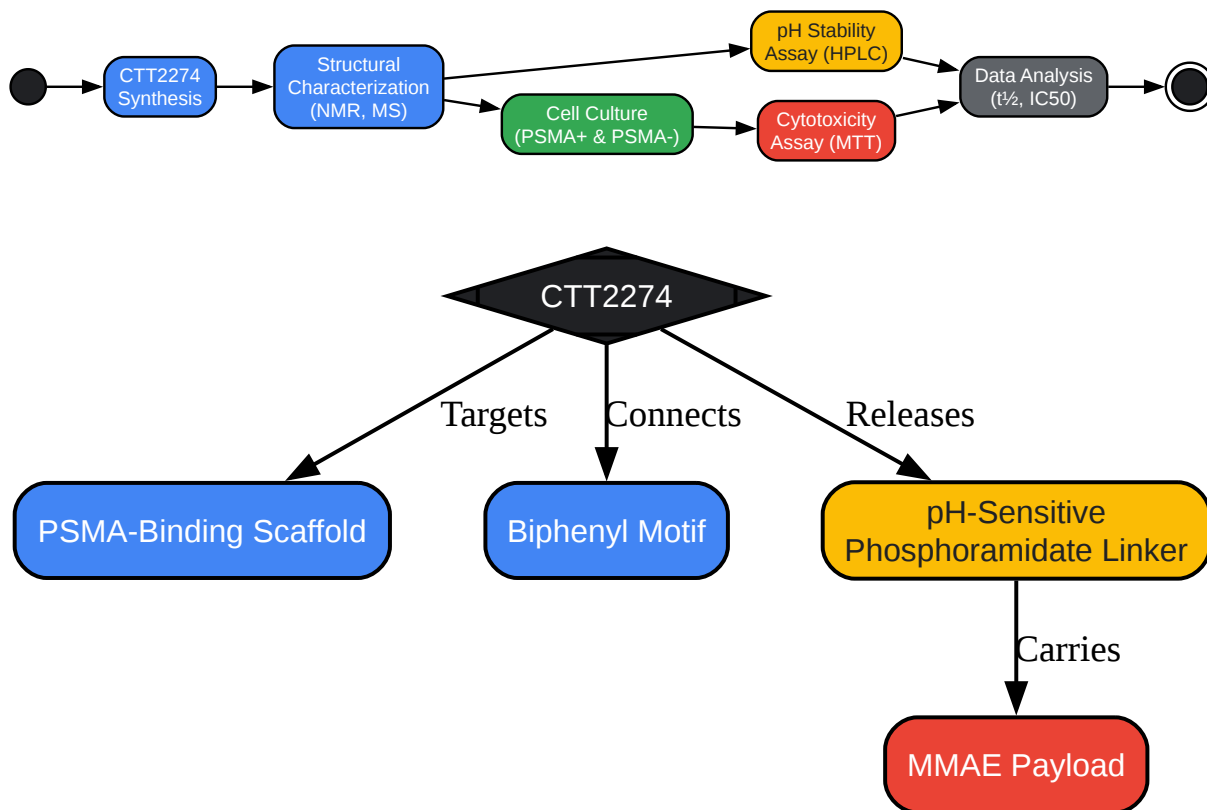
This experiment evaluates the efficacy of **CTT2274** in killing cancer cells.

- Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines are cultured.
- Treatment: Cells are treated with varying concentrations of **CTT2274**, free MMAE, or a vehicle control.
- Incubation: Cells are incubated for a set period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo assay.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

Visualizations

Signaling Pathway of CTT2274 Action





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References

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